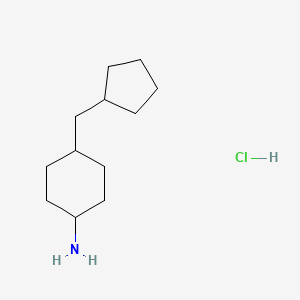

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride

Descripción general

Descripción

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride, also known as 4-CMC, is an organic compound of the cycloalkyl amine class. It is a white crystalline solid, soluble in water and ethanol, and is used in research and laboratory experiments. It is an important chemical intermediate and is used in the synthesis of pharmaceuticals and other organic compounds. 4-CMC is also used in the synthesis of other cycloalkyl amines, which are important in the study of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The scientific research applications of compounds structurally related to 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride have been explored in various fields, including enantioselective synthesis and catalysis. For instance, a study by Huang et al. (2019) discussed the development of an N-heterocyclic carbene (NHC)-catalyzed α-carbon amination of chloroaldehydes, employing cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, which are core structures in many natural products and synthetic bioactive molecules, highlighting its significance in enantioselective synthesis (Huang et al., 2019).

Transfer Hydrogenation

Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation as an alternative to the widely used Hantzsch dihydropyridines. This hydrocarbon-based dihydrogen surrogate has shown little advantage over established protocols in imine reduction and reductive amination, but its application enabled the transfer hydrogenation of structurally and electronically unbiased alkenes, demonstrating its utility in catalytic reactions (Chatterjee & Oestreich, 2016).

Nucleophilic Substitution and Regioselectivity

Fujita et al. (2004) explored the elimination-addition mechanism for the nucleophilic substitution reaction of cyclohexenyl iodonium salts, focusing on the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. This study provided insights into the reaction mechanisms and the influence of substituents on the regioselectivity of such reactions, which is crucial for designing targeted synthetic pathways (Fujita et al., 2004).

Radical Transfer Hydroamination

Guin et al. (2007) described the synthesis of new 1-aminated-2,5-cyclohexadienes, which can be used in radical transfer hydroaminations of unactivated and electron-rich double bonds. The study highlighted the good to excellent anti-Markovnikov selectivity and the tolerance of many functional groups under the reaction conditions, providing valuable insights into the versatility of these reactions in organic synthesis (Guin et al., 2007).

Propiedades

IUPAC Name |

4-(cyclopentylmethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10;/h10-12H,1-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUTUYUYSPCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

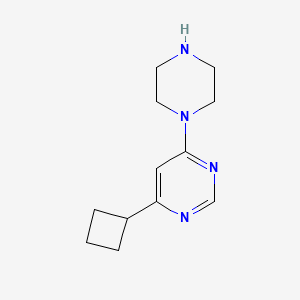

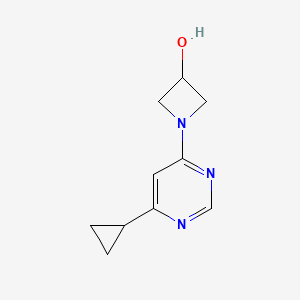

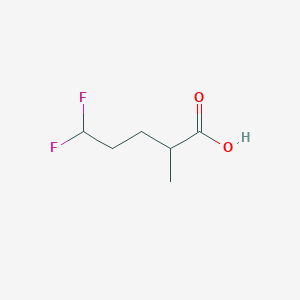

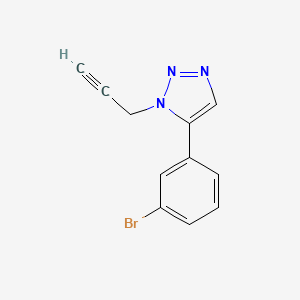

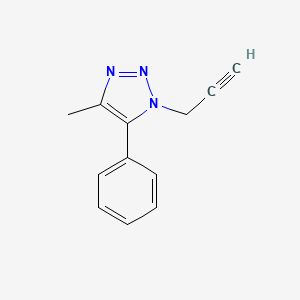

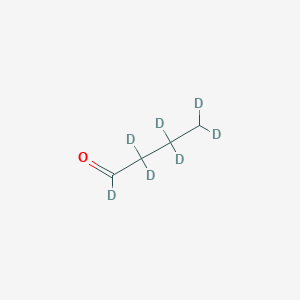

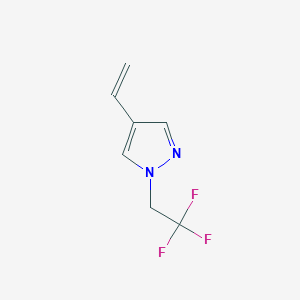

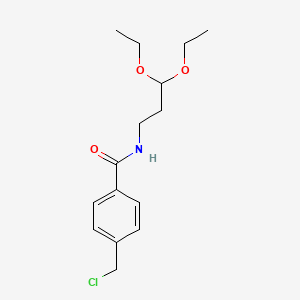

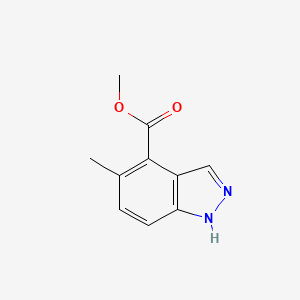

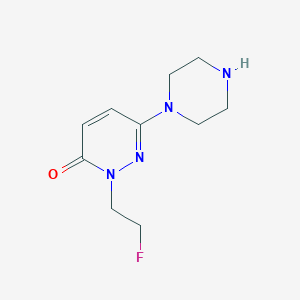

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)